molecular formula C17H13ClO B11855280 2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 66045-83-8

2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11855280
CAS No.: 66045-83-8
M. Wt: 268.7 g/mol
InChI Key: KAJPIDMXCPXRTG-SDNWHVSQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation reaction between 2-chlorobenzaldehyde and 3,4-dihydronaphthalen-1(2H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide
  • 2-cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide

Uniqueness

2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

66045-83-8

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H13ClO/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1-8,11H,9-10H2/b14-11+

InChI Key

KAJPIDMXCPXRTG-SDNWHVSQSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2Cl)/C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C31

Origin of Product

United States

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